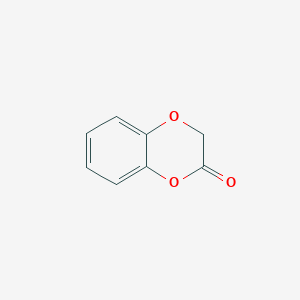

2,3-Dihydro-1,4-benzodioxin-2-one

Overview

Description

2,3-Dihydro-1,4-benzodioxin-2-one, often referred to as "benzodioxin-2-one" or simply "BDO-2-one," is a heterocyclic compound that has been studied extensively in both academic and industrial settings. It is a highly versatile compound, with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. BDO-2-one is also a common intermediate in the synthesis of various other heterocyclic compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

2,3-Dihydro-1,4-benzodioxin-2-one serves as a crucial intermediate in synthetic organic chemistry, enabling the preparation of complex molecular structures. For instance, a Cu2O-catalyzed tandem ring-opening/coupling cyclization process has been developed for synthesizing 2,3-dihydro-1,4-benzodioxins from o-iodophenols and epoxides, suggesting a novel reaction mechanism and showcasing the compound's versatility in organic synthesis (Bao et al., 2008). Similarly, new synthetic routes have been explored to access 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene derivatives, highlighting potential therapeutic applications and the basic conditions facilitating these transformations (Bozzo et al., 2003).

Pharmacological Applications

Recent studies have focused on the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, demonstrating potent antibacterial properties and moderate enzyme inhibition, indicating their potential as therapeutic agents (Abbasi et al., 2017). The development of these derivatives underscores the compound's role in the creation of new drugs targeting bacterial infections and inflammatory conditions.

Biocatalysis and Green Chemistry

An innovative application involves the use of indole-3-acetamide hydrolase from Alcaligenes faecalis for the efficient preparation of chiral 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid enantiomers. This approach highlights the importance of biocatalysts in achieving enantiospecific syntheses of compounds with pharmaceutical relevance, such as (S)-doxazosin mesylate (Mishra et al., 2016).

Enzyme Inhibition for Therapeutic Uses

The evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase (MAO) has revealed that certain benzodioxane derivatives are potent MAO-B inhibitors. This finding indicates the potential use of these compounds in treating neurological disorders, such as Parkinson's disease, by selectively inhibiting MAO-B (Engelbrecht et al., 2015).

Properties

IUPAC Name |

1,4-benzodioxin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEKGOXADQVOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405555 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,4-Benzodioxin-2(3H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4385-48-2 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BENZODIOXAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

55 °C | |

| Record name | 1,4-Benzodioxin-2(3H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

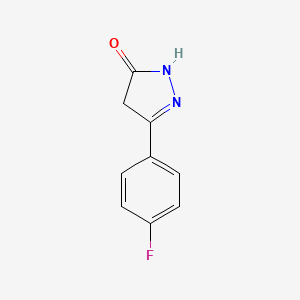

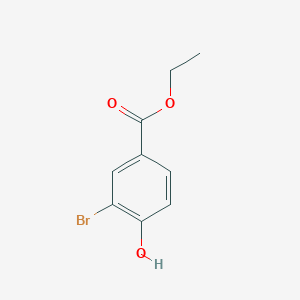

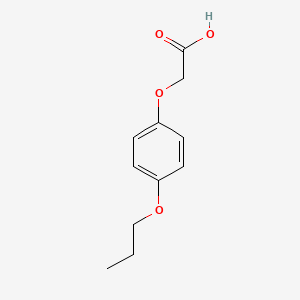

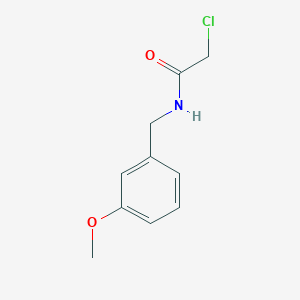

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How are 2,3-dihydro-1,4-benzodioxin-2-one derivatives synthesized using mesoionic five-membered heterocycles?

A1: The research article ["Reactionen mesoionischer Fünfringheterocyclen mit O‐chinoiden Verbindungen, II. Ein Beitrag zum Problem der Ketentautomerie bei mesoionischen 1,3‐Oxazolium‐5‐olaten"] (https://www.semanticscholar.org/paper/c90403025ae2c1380250a6e6ece8f49f06046006) describes a method for synthesizing this compound derivatives. The reaction involves reacting C-4-acylierte 1,3-Oxazolium-5-olates with tetrachloro-o-benzoquinone. This leads to the formation of the desired this compound structure. Interestingly, while the product could theoretically be formed through a ketene intermediate, the research presents evidence suggesting that ketenes are likely not involved in the reaction mechanism [].

Q2: What alternative products were observed during the synthesis of this compound derivatives, and what does their formation suggest about the reaction mechanism?

A2: Besides the this compound derivatives (referred to as 10 in the paper), the reaction also yielded products labeled as 15a and 15b in the study []. These compounds are believed to originate from [4+4] cycloadducts formed during the initial steps of the reaction. The isolation of these alternative products provides further support to the idea that the reaction may not proceed through a simple ketene intermediate, as previously hypothesized. The formation of these distinct products highlights the complexity of the reaction pathway and opens avenues for further investigation into the precise mechanistic details.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)

![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1351915.png)